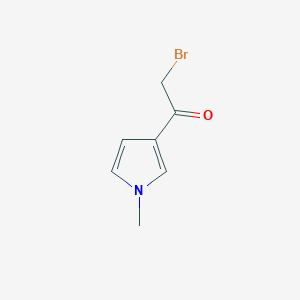

2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone

CAS No.: 220270-63-3

Cat. No.: VC17259505

Molecular Formula: C7H8BrNO

Molecular Weight: 202.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 220270-63-3 |

|---|---|

| Molecular Formula | C7H8BrNO |

| Molecular Weight | 202.05 g/mol |

| IUPAC Name | 2-bromo-1-(1-methylpyrrol-3-yl)ethanone |

| Standard InChI | InChI=1S/C7H8BrNO/c1-9-3-2-6(5-9)7(10)4-8/h2-3,5H,4H2,1H3 |

| Standard InChI Key | YRELCDYVYXDYBH-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CC(=C1)C(=O)CBr |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone features a bromine atom attached to the first carbon of an ethanone chain, which is bonded to the third position of a 1-methylpyrrole ring. The pyrrole ring, a five-membered aromatic heterocycle containing one nitrogen atom, contributes to the compound’s planar geometry and electronic properties. The methyl group at the pyrrole’s nitrogen enhances steric stability, while the bromine atom introduces electrophilic reactivity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 202.05 g/mol |

| CAS Number | 220270-63-3 |

| IUPAC Name | 2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone |

Spectroscopic Insights

While detailed spectral data for this compound is limited in publicly available literature, analogous brominated pyrrole derivatives typically exhibit characteristic signals in NMR and IR spectroscopy:

-

NMR: Protons on the pyrrole ring resonate between δ 6.5–7.5 ppm, while the methyl group attached to nitrogen appears as a singlet near δ 3.6 ppm. The ketone carbonyl absorbs around δ 2.1–2.3 ppm.

-

IR Spectroscopy: Strong absorption bands near 1700 cm (C=O stretch) and 600–800 cm (C-Br stretch) are expected.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized through bromination of 1-(1-methyl-1H-pyrrol-3-yl)ethanone using reagents such as bromine () or -bromosuccinimide (NBS). A typical procedure involves:

-

Dissolving the precursor in a chlorinated solvent (e.g., dichloromethane).

-

Adding bromine dropwise under controlled, low-temperature conditions (−10°C to 0°C).

-

Quenching the reaction with sodium thiosulfate to neutralize excess bromine.

-

Purifying the product via column chromatography or recrystallization.

Industrial Considerations

Industrial production emphasizes cost efficiency and scalability. Continuous flow reactors are employed to maintain precise temperature control during bromination, minimizing side reactions. Catalysts such as Lewis acids (e.g., ) may enhance regioselectivity, though their use depends on process economics.

Table 2: Synthetic Yield Optimization

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | −5°C to 5°C |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume